Mangiferolic acid is a naturally occurring cycloartane-type triterpenoid (C30H48O3) characterized by a 9,19-cyclopropane ring, a 3β-hydroxyl group, and a C-26 carboxylic acid. Primarily isolated from Mangifera indica and the propolis of stingless bees, it serves as a highly lipophilic bioactive standard in pharmacological research. In procurement and material selection, it is prioritized as a chemotaxonomic marker for propolis standardization and as a potent baseline compound for in vitro cytotoxicity and apoptotic pathway modeling. Unlike polar extracts, its lipophilic nature dictates specific handling and solvent compatibility, making it a critical pure standard for resolving structure-activity relationships in complex natural product mixtures [1].
Generic substitution of Mangiferolic acid fails primarily due to nomenclature confusion and functional group sensitivity. Buyers frequently confuse it with Mangiferin, a highly polar xanthone C-glycoside that requires completely different solvent systems (aqueous or ethanol versus dichloromethane or hexane) and exhibits entirely different biological mechanisms. More critically, substituting Mangiferolic acid with its closest analog, Mangiferonic acid, drastically alters assay outcomes. The simple oxidation of the C-3 hydroxyl group to a ketone (forming Mangiferonic acid) shifts the molecule's primary efficacy from potent cytotoxicity to α-glucosidase inhibition. Using the ketone variant in anti-proliferative screens will yield false negatives, while using the hydroxyl variant in anti-diabetic screens will underperform, making exact molecular selection critical for assay reproducibility [1].
In comparative MTT assays against the MCF-7 breast cancer cell line, the specific functional group at the C-3 position dictates anti-proliferative efficacy. Mangiferolic acid (possessing a 3β-hydroxyl group) demonstrates an IC50 of 5.08 µg/mL (approximately 11.1 µM). In stark contrast, its oxidized analog, Mangiferonic acid (possessing a C-3 ketone), exhibits an IC50 of 96.76 µM under similar conditions. This represents an 8.7-fold advantage in cytotoxic potency for Mangiferolic acid [REFS-1, REFS-2].
| Evidence Dimension | In vitro cytotoxicity (IC50) against MCF-7 cells |
| Target Compound Data | Mangiferolic acid: 5.08 µg/mL (~11.1 µM) |
| Comparator Or Baseline | Mangiferonic acid: 96.76 µM |
| Quantified Difference | 8.7-fold greater anti-proliferative potency for Mangiferolic acid |
| Conditions | In vitro MTT assay (MCF-7 cell line) |
Researchers screening for anti-cancer properties must procure the 3β-hydroxyl form (Mangiferolic acid) to capture the compound's true cytotoxic potential, as the ketone analog is nearly inactive in this context.
When evaluated against KATO-III gastric cancer cells, Mangiferolic acid establishes a robust natural-product baseline for apoptosis induction. It exhibits an IC50 of 4.78–16.02 μg/mL, triggering late-stage apoptosis and significant upregulation of CASP3 and CASP7 genes at 30 μg/mL. While this is less potent than the chemotherapeutic benchmark doxorubicin (IC50 of 0.56–1.55 μg/mL), Mangiferolic acid provides a critical, quantifiable non-toxic baseline for evaluating natural triterpenoid efficacy in programmed cell death models without the extreme necrosis associated with doxorubicin at 72 hours [1].
| Evidence Dimension | Cytotoxicity (IC50) and apoptotic induction |
| Target Compound Data | Mangiferolic acid: 4.78–16.02 μg/mL |
| Comparator Or Baseline | Doxorubicin: 0.56–1.55 μg/mL |
| Quantified Difference | Doxorubicin is ~8-10x more potent, but Mangiferolic acid provides targeted CASP3/7 upregulation with distinct morphological apoptotic changes. |
| Conditions | KATO-III cells, flow cytometry and real-time RT-PCR (48-72h) |
It serves as a highly reliable, standardized natural positive control for in vitro models investigating caspase-dependent apoptosis.
While Mangiferolic acid is a highly potent cytotoxic agent, it is outperformed in specific anti-diabetic assays by its ketone counterpart. Structure-activity relationship studies on cycloartane-type triterpenes reveal that the C-3 ketone group is essential for maximizing α-glucosidase inhibition. Mangiferonic acid achieves a highly potent IC50 of 2.46 µM against α-glucosidase (vastly outperforming the (-)-epicatechin standard at 1991.1 µM). Mangiferolic acid, lacking this ketone, falls into a broader, less potent inhibitory range (up to 10.72 µM) [1].
| Evidence Dimension | α-Glucosidase Inhibitory Activity (IC50) |
| Target Compound Data | Mangiferolic acid: Weaker inhibition (range up to 10.72 µM) |
| Comparator Or Baseline | Mangiferonic acid: 2.46 µM |
| Quantified Difference | Mangiferonic acid is the structurally required form for maximizing this specific enzyme target. |
| Conditions | In vitro α-glucosidase inhibition assay |
Procurement must be assay-driven; buyers specifically targeting α-glucosidase inhibition should select Mangiferonic acid, whereas those targeting cellular cytotoxicity should select Mangiferolic acid.
A common procurement error is the conflation of Mangiferolic acid with Mangiferin due to nomenclature similarities. Mangiferolic acid (C30H48O3, MW 456.71) is a highly lipophilic cycloartane triterpenoid requiring non-polar solvent systems such as dichloromethane, chloroform, or hexane for extraction, formulation, and chromatographic resolution. In contrast, Mangiferin (C19H18O11, MW 422.34) is a highly polar xanthone C-glycoside soluble in water and ethanol. This fundamental divergence dictates completely different handling protocols, formulation compatibilities, and analytical column selections (e.g., normal-phase vs. reverse-phase HPLC) [1].
| Evidence Dimension | Molecular class and solvent compatibility |
| Target Compound Data | Mangiferolic acid: Lipophilic triterpenoid (soluble in DCM/hexane) |
| Comparator Or Baseline | Mangiferin: Polar xanthone glycoside (soluble in water/ethanol) |
| Quantified Difference | Complete divergence in partition coefficient and structural class (C30 vs C19 backbone). |
| Conditions | Laboratory handling, extraction, and chromatographic separation |
Prevents critical workflow failures by ensuring the correct solvent systems and analytical columns are prepared prior to compound procurement.
Due to its established IC50 profiles (e.g., ~11 µM in MCF-7 cells), Mangiferolic acid is the preferred cycloartane standard for in vitro cytotoxicity screening. It is highly suitable as a natural-product benchmark in flow cytometry and RT-PCR assays designed to measure CASP3/CASP7-dependent apoptosis, particularly when researchers need to avoid the rapid necrosis induced by standard chemotherapeutics like doxorubicin [1].
Mangiferolic acid is a critical analytical standard for the quality control and botanical authentication of stingless bee propolis (e.g., Tetragonula and Geniotrigona species). Its specific retention time and mass fragmentation profile in GC-MS and HPLC workflows allow industrial buyers to verify the presence of high-value triterpenoid fractions in crude extracts prior to large-scale formulation [2].
For medicinal chemistry teams investigating triterpenoid scaffolds, procuring Mangiferolic acid alongside its oxidized counterpart (Mangiferonic acid) provides an ideal matched pair for SAR studies. This combination allows researchers to precisely map how the C-3 oxidation state acts as a biological switch, shifting the primary efficacy from anti-proliferative activity to α-glucosidase inhibition [3].